molecular formula C9H16O4 B017077 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester CAS No. 941-43-5

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

Cat. No. B017077
CAS RN: 941-43-5
M. Wt: 188.22 g/mol
InChI Key: PLUNGZQWVYCJBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted 1,3-dioxolanes, including 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester, often involves the reaction of oxo fatty acid esters with 1,2-propanediol. This process results in the formation of dioxolanes alongside the conversion of the methyl ester to the 2′-hydroxy propyl ester, showcasing efficient pathways for generating such compounds (Ahmad, Ahmad, & Osman, 1984).

Molecular Structure Analysis

The molecular structure of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester, and related compounds is characterized through various analytical techniques, including elemental analysis, IR, NMR, and mass spectrometry. These methods provide a comprehensive understanding of the compound's molecular architecture, essential for its application in scientific research (Ahmad, Ahmad, & Osman, 1984).

Chemical Reactions and Properties

The reactivity of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester with various reagents under different conditions highlights its versatile chemical properties. For instance, reactions with cyclic ketene acetal (CKA) demonstrate the compound's potential in creating acid-labile polymers with pendent cyclic ortho esters, illustrating its utility in synthesizing biocompatible materials (Cheng, Ji, Gao, Du, & Li, 2012).

Physical Properties Analysis

The physical properties of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester, including solubility, boiling point, and melting point, are crucial for its application in different fields. These properties are determined through experimental measurements and are vital for handling and utilizing the compound efficiently.

Chemical Properties Analysis

The chemical properties of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester, such as reactivity with other chemicals, stability under various conditions, and its behavior in chemical reactions, are fundamental aspects that define its application scope. Studies on its reactions with hexamethyldisiloxane show the compound's ability to undergo bond cleavage under mild conditions, further indicating its potential in chemical synthesis (Zhurkina, Nedogrei, Musavirov, Kondrat'eva, & Rakhmankulov, 1989).

Safety And Hazards

This compound may be harmful if absorbed through the skin. It may cause skin and eye irritation. Inhalation may be harmful as the material may be irritating to mucous membranes and the upper respiratory tract. It may also be harmful if swallowed .

properties

IUPAC Name

ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-11-8(10)4-5-9(2)12-6-7-13-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNGZQWVYCJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061332
Record name 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

CAS RN

941-43-5
Record name Ethyl 2-methyl-1,3-dioxolane-2-propanoate
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Record name Ethyl 2-methyl-1,3-dioxolane-2-propionate
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Record name 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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Record name 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methyl-1,3-dioxolane-2-propionate
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Record name ETHYL 2-METHYL-1,3-DIOXOLANE-2-PROPIONATE
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Synthesis routes and methods I

Procedure details

A mixture of about 110.86 g of ethylene glycol, about 2 g of p-toluenesulfonic acid and about 800 ml of toluene was refluxed using a Dean-Stark trap until no more water came off. An about 250 g portion of ethyl levulinate was added and refluxing was continued until no more water came off. The mixture was then cooled to room temperature, poured into saturated sodium bicarbonate, the organic layer dried and the solvent removed. The residue was distilled (about 67°-70° C., 0.35 mm) and the distillate stirred for about 20 minutes with about 6 g of sodium borohydride in ethanol. The solvent was removed, the residue dissolved in ether, washed with saturated sodium bicarbonate, dried and then distilled (about 41°-45° C., 0.3 mm), giving about 83 g of the desired title compound.
Quantity
110.86 g
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reactant
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2 g
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800 mL
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Synthesis routes and methods II

Procedure details

In a flask equipped by a Dean-Stark trap, a mixture of ethyl levulinate (28.83 g; 200 mmol), ethylene glycol (37.24 g; 600 mmol) and a catalytic amount of pyridinium para-toluenesulfonic acid in toluene (200 mL) was heated at reflux until the theoretical amount of water was distilled off. After cooling, the mixture was washed with a saturated solution of sodium hydrogenocarbonate. The basic layer was extracted with diethylether and the organics were combined, then washed with brine and water. The organic layer was dried over sodium sulphatesulphate and concentrated under reduced pressure to afford the ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate as a colorless oil.
Quantity
28.83 g
Type
reactant
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37.24 g
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reactant
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pyridinium para-toluenesulfonic acid
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200 mL
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Synthesis routes and methods III

Procedure details

A mixture of ethyl levulinate (58.35 g, 400.0 mmol), ethylene glycol (75.36 g, 1.21 mol), pyridinium p-toluenesulfonate (100 mg) and toluene (200 mL) was heated at reflux under a Dean Stark trap. The trap was emptied every 15 minutes during the reaction until approximately 200 mL of reaction volatiles had been removed. The remaining toluene was removed under reduced pressure, and the resulting oil was partitioned between ethyl acetate (200 mL) and water (50 mL). The organic layer was separated and washed sequentially with water (2×50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL); dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 68.9 g of ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate as a light yellow oil.
Quantity
58.35 g
Type
reactant
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75.36 g
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reactant
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100 mg
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catalyst
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200 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
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1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
Reactant of Route 5
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
Reactant of Route 6
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

Citations

For This Compound
11
Citations
PF VIDAL, G GIL, J BOUCHARD… - THE CANADIAN …, 1992 - academia.edu
CtC CtudiCe par chromatographie en vue, tout d’abord, d’Cvaluer la possibilitC de son recyclage dans le proc6dC et, ensuite, celle de l’extraction d’Cventuels produits chimiques d’…
Number of citations: 0 www.academia.edu
J Mors, NR Shiju - Sustainable Chemistry for Climate Action, 2023 - Elsevier
To realize a sustainable alternative to fossil fuels, carbon neutral sources such as biowaste should be converted to biooil. This paper reports the results of our study on the catalytic …
Number of citations: 1 www.sciencedirect.com
OC Obode, AH Adebayo, C Li - Journal of Pharmacy & …, 2020 - jppres.com
Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate Page 1 © 2020 Journal of Pharmacy & …
Number of citations: 7 jppres.com
Y Liu, S Wu, H Zhang, R **ao - Fuel Processing Technology, 2020 - Elsevier
Long-chain oxygenated liquid fuels have similar physicochemical properties with diesel fuel, and its oxygen can promote combustion and reduce PM2.5. An approach for the …
Number of citations: 10 www.sciencedirect.com
C Du, T Yang, B Li, H Cao, Z Liu, S Huang - Energy, 2023 - Elsevier
In this paper, glucose, xylan and lignin were selected as typical components of lignocellulosic biomass to conduct liquefaction experiments, and the effect of alkali and alkaline earth …
Number of citations: 1 www.sciencedirect.com
S Caro, N Vega, J Husserl, AE Alvarez - Construction and Building …, 2016 - Elsevier
This work explores the impact of using biomodifiers produced from three different agroindustrial wastes (ie, sugarcane bagasse, corncobs, and rice husk) obtained through solvolysis, …
Number of citations: 40 www.sciencedirect.com
M Zeinali, LL McConnell, CJ Hapeman, A Nguyen… - Atmospheric …, 2011 - Elsevier
The environmental fate and toxicity of active ingredients in pesticide formulations has been investigated for many decades, but relatively little research has been conducted on the fate of …
Number of citations: 38 www.sciencedirect.com
K Guo, Q Cheng, J Jiang, J Xu… - … Sustainable Chemistry & …, 2020 - ACS Publications
Significant progress has been made in the preparation of levulinic acid and its esters, furfural, 5-HMF, and other small molecular platform compounds by catalytic liquefaction of …
Number of citations: 7 pubs.acs.org
PF Vidal, G Garnier, J Bouchard… - … Canadian Journal of …, 1992 - Wiley Online Library
The composition of the ethylene glycol solution resulting from cellulose thermal solvolysis, to produce microcrystal‐line cellulose, has been studied. Liquid and gas chromatographic …
Number of citations: 5 onlinelibrary.wiley.com
N Vega García - 2015 - repositorio.uniandes.edu.co
En los últimos años, el estudio de biomateriales se ha convertido en un tema recurrente de investigación en el área de ingeniería civil. Los trabajos realizados en este tema sugieren …
Number of citations: 0 repositorio.uniandes.edu.co

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